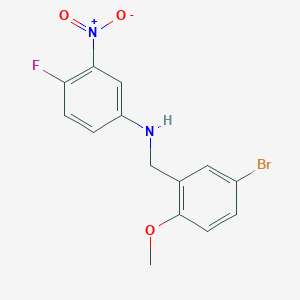

N-(5-bromo-2-methoxybenzyl)-4-fluoro-3-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-bromo-2-methoxybenzyl)-4-fluoro-3-nitroaniline is an important organic compound used in a variety of scientific research applications. It is an aromatic heterocyclic compound that is used in the synthesis of organic compounds and in the research of biological and chemical processes. This compound is highly versatile, and its properties can be utilized to study a wide range of phenomena. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Benzylideneaniline compounds like N-(4-bromobenzylidene)-4-fluoroaniline have been synthesized through condensation reactions. These compounds exhibit orthorhombic crystal systems and have been characterized for their nonlinear optical properties and potential biological activities. The placement of hydrogen atoms in these compounds was confirmed through 1H NMR spectral studies, and their functional groups were analyzed using Fourier transform infrared and Raman spectral analyses (Subashini et al., 2021).

Protein Reagent Sensitivity

- Compounds like 2-methoxy-5-nitrobenzyl bromide have been explored for their sensitivity to changes in the molecular environment of enzymes, providing insights into enzyme-substrate interactions. The specificity of this reagent towards amino acids like tryptophan and cysteine, and its reactivity with water, highlight its potential as a protein reagent for selective modifications (Horton et al., 1965).

Photolabile Groups in Polymers

- The o-nitrobenzyl group, a related functional group, is extensively used in polymer and materials science due to its photolabile properties. This functionality allows for the alteration of polymer properties through irradiation, demonstrating its application in creating photodegradable hydrogels, (block) copolymers, thin film patterning, and bioconjugates, highlighting the versatility of nitrobenzyl derivatives in materials science (Zhao et al., 2012).

Wirkmechanismus

Target of Action

It is known that n-benzylated tryptamines, a class of compounds to which this compound may belong, have been found to interact with 5-ht2 receptors . These receptors are associated with psychedelic activity .

Biochemical Pathways

Given its potential interaction with 5-ht2 receptors, it might influence serotonin signaling pathways .

Pharmacokinetics

The compound’s molecular weight, as well as its predicted water solubility and logp values, suggest that it might have reasonable bioavailability .

Result of Action

Given its potential interaction with 5-ht2 receptors, it might influence neuronal signaling and potentially induce psychedelic effects .

Eigenschaften

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]-4-fluoro-3-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFN2O3/c1-21-14-5-2-10(15)6-9(14)8-17-11-3-4-12(16)13(7-11)18(19)20/h2-7,17H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSJDHVHOSTRMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CNC2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Methoxyphenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2713886.png)

![2-{[(4-fluorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2713894.png)

![4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]butanoic acid](/img/structure/B2713895.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2713897.png)

![5-({[4-(Furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2713898.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyl)acetamide](/img/structure/B2713905.png)